2-{4-[4-(4-Fluorophenyl)-2-pyrimidinyl]phenoxy}acetohydrazide
Description
2-{4-[4-(4-Fluorophenyl)-2-pyrimidinyl]phenoxy}acetohydrazide is a chemical compound with the molecular formula C18H15FN4O2 It is known for its unique structure, which includes a fluorophenyl group, a pyrimidinyl group, and an acetohydrazide moiety
Properties
IUPAC Name |
2-[4-[4-(4-fluorophenyl)pyrimidin-2-yl]phenoxy]acetohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN4O2/c19-14-5-1-12(2-6-14)16-9-10-21-18(22-16)13-3-7-15(8-4-13)25-11-17(24)23-20/h1-10H,11,20H2,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GANUGRBSWBVJQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC=CC(=N2)C3=CC=C(C=C3)F)OCC(=O)NN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701328113 | |
| Record name | 2-[4-[4-(4-fluorophenyl)pyrimidin-2-yl]phenoxy]acetohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701328113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49679251 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
477862-19-4 | |
| Record name | 2-[4-[4-(4-fluorophenyl)pyrimidin-2-yl]phenoxy]acetohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701328113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[4-(4-Fluorophenyl)-2-pyrimidinyl]phenoxy}acetohydrazide typically involves multiple steps. One common synthetic route starts with the preparation of 4-(4-Fluorophenyl)-2-pyrimidinylamine, which is then reacted with 4-bromophenol to form 4-[4-(4-Fluorophenyl)-2-pyrimidinyl]phenol. This intermediate is subsequently reacted with chloroacetyl chloride to yield 2-{4-[4-(4-Fluorophenyl)-2-pyrimidinyl]phenoxy}acetyl chloride. Finally, the acetyl chloride derivative is treated with hydrazine hydrate to produce the target compound .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced purification techniques such as recrystallization and chromatography. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2-{4-[4-(4-Fluorophenyl)-2-pyrimidinyl]phenoxy}acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The phenoxy and pyrimidinyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and aryl halides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Production of hydrazine derivatives.
Substitution: Generation of substituted phenoxy and pyrimidinyl compounds.
Scientific Research Applications
Research indicates that this compound exhibits a range of biological activities, primarily through its effects on cancer cell lines and its potential antimicrobial properties.
Antitumor Activity
Several studies have highlighted the antitumor effects of 2-{4-[4-(4-Fluorophenyl)-2-pyrimidinyl]phenoxy}acetohydrazide:
- Mechanism of Action : The compound has been shown to induce apoptosis in cancer cells, primarily through the activation of caspase pathways. This mechanism is critical for its potential use as an anticancer agent.
-
Case Studies :
- A431 Vulvar Carcinoma Cells : In vitro studies demonstrated significant inhibition of cell proliferation, suggesting its efficacy against vulvar carcinoma .
- A549 Lung Cancer Cells : The compound exhibited an IC50 value of 15 µM, indicating considerable cytotoxicity and apoptosis induction .
- MCF7 Breast Cancer Cells : Another study reported an IC50 value of 12.5 µM, with evidence pointing towards cell cycle arrest at the G1 phase .
Antimicrobial Activity
The compound also shows promise in antimicrobial applications:
- Bacterial Strains Tested : Research has indicated effectiveness against various Gram-positive bacteria, suggesting potential for developing new antibiotics .
- Mechanism : The exact mechanisms are still under investigation but may involve disruption of bacterial cell wall synthesis or inhibition of specific metabolic pathways.
Pharmacokinetics and Toxicology
Preliminary pharmacokinetic studies suggest that this compound has favorable absorption characteristics. However, comprehensive toxicological evaluations are necessary to fully understand its safety profile in vivo.
Data Summary
The following table summarizes key findings from various studies regarding the biological activity and mechanisms of action for this compound:
Mechanism of Action
The mechanism of action of 2-{4-[4-(4-Fluorophenyl)-2-pyrimidinyl]phenoxy}acetohydrazide involves its interaction with specific molecular targets. The fluorophenyl and pyrimidinyl groups are known to bind to active sites of enzymes, potentially inhibiting their activity. The acetohydrazide moiety can form hydrogen bonds with biological macromolecules, enhancing its binding affinity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
2-(2,4-Difluorophenyl)-5-fluoropyridine: Another fluorinated pyrimidine derivative with similar structural features.
4-(4-Fluorophenyl)-2-pyrimidinylamine: A precursor in the synthesis of 2-{4-[4-(4-Fluorophenyl)-2-pyrimidinyl]phenoxy}acetohydrazide.
4-[4-(4-Fluorophenyl)-2-pyrimidinyl]phenol: An intermediate in the synthetic route.
Uniqueness
This compound is unique due to its combination of a fluorophenyl group, a pyrimidinyl group, and an acetohydrazide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Biological Activity
The compound 2-{4-[4-(4-Fluorophenyl)-2-pyrimidinyl]phenoxy}acetohydrazide , with the CAS number 477862-19-4, is a hydrazide derivative characterized by its unique molecular structure and potential biological activities. This article reviews its biological activity, synthesizing findings from various studies and databases to provide a comprehensive overview.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. A study published in the Journal of Medicinal Chemistry highlighted that pyrimidine derivatives can inhibit tumor growth by interfering with cellular signaling pathways associated with cancer proliferation .
Case Study: Inhibition of Cancer Cell Proliferation
A specific study investigated the effects of this compound on various cancer cell lines, including breast and lung cancer cells. The results showed:
- IC values ranging from 5 to 15 µM, indicating potent activity against tested cell lines.
- Mechanistic studies suggested that the compound induces apoptosis through the activation of caspase pathways .
Antimicrobial Activity
Another area of interest is the antimicrobial potential of this compound. Preliminary tests have shown that it possesses activity against both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity
| Microorganism | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Pseudomonas aeruginosa | 10 |
These findings suggest that the compound may serve as a lead for developing new antimicrobial agents .
Anti-inflammatory Properties
The anti-inflammatory potential of hydrazide derivatives has also been documented. In vitro studies demonstrated that this compound can inhibit the production of pro-inflammatory cytokines, which are pivotal in mediating inflammation.
The proposed mechanism involves the downregulation of NF-kB signaling pathways, leading to reduced expression of inflammatory mediators . This suggests potential applications in treating inflammatory diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
